METHYL 4-(2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE
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Overview
Description
METHYL 4-(2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE is a complex organic compound with a molecular formula of C29H29NO5S. This compound is characterized by the presence of multiple functional groups, including ester, amide, and sulfonamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE involves multiple steps. One common method includes the following steps:
Formation of the Amide Bond: The reaction between 4-methylbenzenesulfonyl chloride and 4-methylphenylamine in the presence of a base such as triethylamine to form N-(4-methylphenyl)-4-methylbenzenesulfonamide.
Acylation: The N-(4-methylphenyl)-4-methylbenzenesulfonamide is then reacted with acetic anhydride to form N-(4-methylphenyl)-4-methylbenzenesulfonamidoacetate.
Esterification: Finally, the N-(4-methylphenyl)-4-methylbenzenesulfonamidoacetate is esterified with methyl 4-aminobenzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
METHYL 4-(2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly important for its inhibitory activity, as it can form strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(N-METHYLBENZENESULFONAMIDO)BENZOATE
- METHYL 4-(N-METHYLPHENYLSULFONAMIDO)BENZOATE
- 4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE
Uniqueness
METHYL 4-(2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ester and sulfonamide groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[[2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-4-8-20(9-5-18)16-27(33(30,31)23-14-6-19(2)7-15-23)17-24(28)26-22-12-10-21(11-13-22)25(29)32-3/h4-15H,16-17H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYNELLKJWGOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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